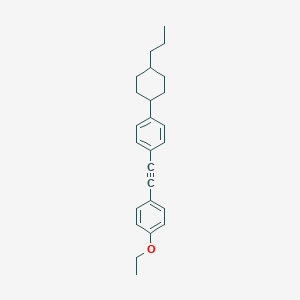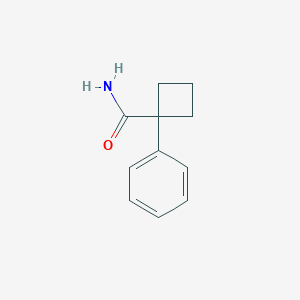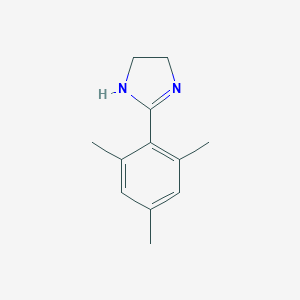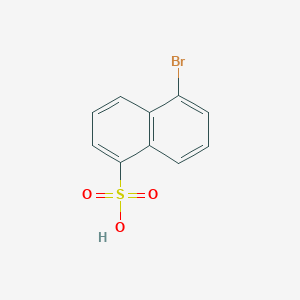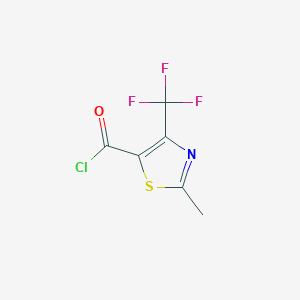
2-bromo-N-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 156643-24-2 . It has a molecular weight of 214.1 . The IUPAC name for this compound is 2-bromo-N-isopropylaniline . It is typically stored at room temperature and is a liquid in its physical form .
Synthesis Analysis
The synthesis of anilines, such as 2-bromo-N-(propan-2-yl)aniline, can involve various methods . One common method is through direct nucleophilic substitution . Another method involves nitroarene reduction, which includes the nitration of arenes followed by the reduction of nitroarenes . Palladium-catalyzed methods are also used for the synthesis of anilines .Molecular Structure Analysis
The InChI code for 2-bromo-N-(propan-2-yl)aniline is 1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
In general, bromo compounds like 2-bromo-N-(propan-2-yl)aniline can undergo elimination reactions . In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion .Physical And Chemical Properties Analysis
2-bromo-N-(propan-2-yl)aniline is a liquid at room temperature . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity Studies : "2-bromo-N-(propan-2-yl)aniline" derivatives have been synthesized and characterized for their biological activities. Some derivatives exhibit significant antibacterial, antifungal, and anti-inflammatory properties, indicating their potential in pharmaceutical applications (Bhat, Sufeera, & Chaitanya, 2011).
Photocatalytic Applications : Research has explored the use of "2-bromo-N-(propan-2-yl)aniline" in photocatalytic processes. This includes its role in the visible-light-induced fluoroalkylation of anilines, demonstrating its potential in the synthesis of functional molecules (Kong et al., 2017).
Kinetics of Reactions : Studies on the kinetics of reactions involving "2-bromo-N-(propan-2-yl)aniline" have been conducted, providing insights into the reaction mechanisms and the influence of various substituents on the reaction rates (Consiglio, Noto, Spinelli, & Arnone, 1979).
Palladium-Catalyzed Synthesis : This compound has been used in palladium-catalyzed synthesis processes, particularly in the production of 2-phenylindoles, which are important in the construction of biologically active compounds (Zeng et al., 2023).
Organic Synthesis Optimization : Research has focused on optimizing organic synthesis processes using "2-bromo-N-(propan-2-yl)aniline" and its derivatives, showing its utility in the synthesis of various organic compounds with potential biological activities (Batool et al., 2014).
Safety and Hazards
This compound is considered hazardous . It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-bromo-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWCQJBMXKXFIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288983 |
Source


|
| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(propan-2-yl)aniline | |
CAS RN |
156643-24-2 |
Source


|
| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156643-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
